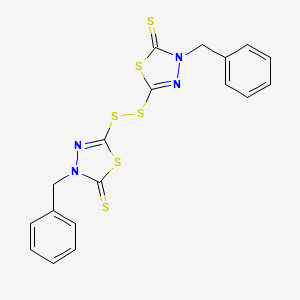![molecular formula C18H30O4 B14317693 3,3'-[Butane-1,4-diylbis(oxymethylene)]bis(7-oxabicyclo[4.1.0]heptane) CAS No. 111530-49-5](/img/structure/B14317693.png)
3,3'-[Butane-1,4-diylbis(oxymethylene)]bis(7-oxabicyclo[4.1.0]heptane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]butane is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the oxabicycloheptane family, known for its stability and reactivity, making it a valuable subject in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]butane typically involves the catalytic hydrogenation of hydroquinone to produce a mixture of trans- and cis-cyclohexane-1,4-diol . The cis-isomer can be isomerized into the more stable trans-isomer using metallic sodium . Further reactions involve the formation of the oxabicycloheptane structure through specific cyclization processes.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic processes, ensuring high yield and purity. The use of advanced catalytic systems and controlled reaction conditions is crucial to achieve the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]butane undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxabicycloheptanone derivatives.
Reduction: Reduction reactions typically involve the use of NADPH-dependent reductases.
Substitution: The compound can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peroxides and oxygen in the presence of catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various oxabicycloheptane derivatives, which can be further utilized in different chemical applications.
Wissenschaftliche Forschungsanwendungen
1,4-Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]butane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and advanced materials due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1,4-Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]butane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites, inhibiting or modifying their activity . This interaction can lead to various biological effects, including enzyme inhibition or activation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
1,4-Bis[(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]butane stands out due to its unique structure, which combines two oxabicycloheptane units linked by a butane chain. This structure imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
111530-49-5 |
|---|---|
Molekularformel |
C18H30O4 |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
3-[4-(7-oxabicyclo[4.1.0]heptan-3-ylmethoxy)butoxymethyl]-7-oxabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C18H30O4/c1(7-19-11-13-3-5-15-17(9-13)21-15)2-8-20-12-14-4-6-16-18(10-14)22-16/h13-18H,1-12H2 |
InChI-Schlüssel |
FCJFXPRMUHRGOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(O2)CC1COCCCCOCC3CCC4C(C3)O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(2-Hydroxyethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-ol](/img/structure/B14317612.png)

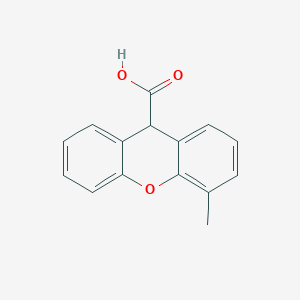
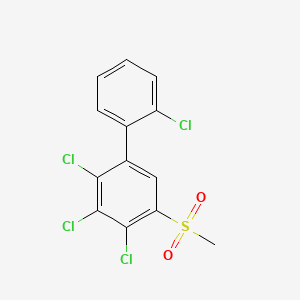

![7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid](/img/structure/B14317659.png)
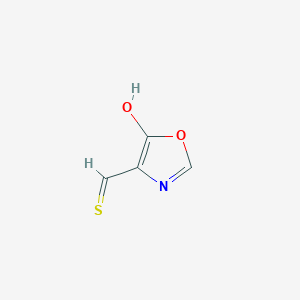


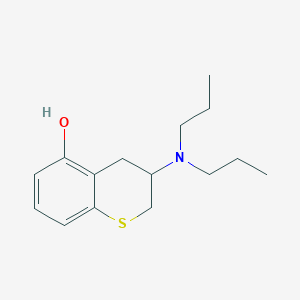
![Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate](/img/structure/B14317678.png)
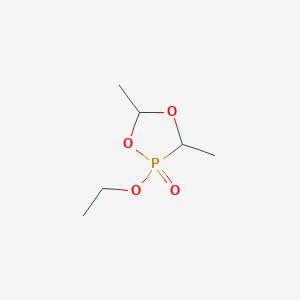
![1,4,6-Tri-tert-butyl-2,3-dioxa-5-azabicyclo[2.2.0]hex-5-ene](/img/structure/B14317689.png)
